1-[4-(Heptyloxy)phenyl]ethanone
Description
1-[4-(Heptyloxy)phenyl]ethanone is an aromatic ketone featuring a heptyloxy group (-O-C₇H₁₅) at the para position of the phenyl ring and an acetyl group (-COCH₃). This structure confers unique physicochemical properties, including increased hydrophobicity compared to analogs with shorter alkoxy chains (e.g., methoxy or ethoxy). Ethanone derivatives are widely utilized in pharmaceuticals, agrochemicals, and material science due to their versatility in synthesis and functionalization .
Properties
IUPAC Name |
1-(4-heptoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRWPYWJCRGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Heptyloxy)phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-Hydroxyacetophenone+Heptyl BromideK2CO3,Solventthis compound
Chemical Reactions Analysis
1-[4-(Heptyloxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The heptyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(Heptyloxy)phenyl]ethanone is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biochemistry: It is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it is employed in the development of pharmaceutical compounds.
Industry: Its applications in industry are limited, but it may be used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Heptyloxy)phenyl]ethanone is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. Further research is needed to elucidate the precise pathways and targets involved .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Ethanone derivatives exhibit significant variations in melting points, solubility, and stability depending on substituents. For example:
Table 1: Substituent Impact on Melting Points of Selected Ethanone Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃ in 7f) increase melting points compared to electron-donating groups (e.g., -OCH₃ in 7e) due to enhanced dipole interactions .
- The heptyloxy group in 1-[4-(Heptyloxy)phenyl]ethanone is expected to reduce crystallinity and lower melting points relative to shorter alkoxy chains, as longer alkyl chains introduce steric hindrance and disrupt packing efficiency.
Antimicrobial and Antiproliferative Activity
- Chalcone Derivatives: 1-(4-Hydroxyphenyl)ethanone serves as a precursor for chalcone derivatives with antibacterial activity against Bacillus subtilis and E. coli .
- Thiazole Derivatives: Derivatives of 1-(3-methoxyphenyl)ethanone exhibit anti-inflammatory and antioxidant properties, with compound A1 showing the highest activity (70% inhibition in carrageenan-induced inflammation models) .
Pharmaceutical Intermediates
- Heterocyclic Derivatives: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone (CAS 22106-37-2) is a key intermediate in synthesizing antipsychotics and anticancer agents .
- Imidazole Derivatives: 1-(4-(4-Methylimidazol-1-yl)phenyl)ethanone (C₁₅H₁₄N₂O) is explored for its role in kinase inhibitors .
Comparison with this compound: The heptyloxy group’s lipophilicity may enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted drugs.
Biological Activity
1-[4-(Heptyloxy)phenyl]ethanone, also known as Heptyloxyacetophenone, is a compound characterized by its unique structure that includes a heptyloxy group attached to a phenyl ring. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the molecular formula and a molecular weight of 250.34 g/mol. Its structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 250.34 g/mol |
| Melting Point | Not specified |
| Solubility | Organic solvents |
| Appearance | White solid |
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound may have potential applications in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging assays. The results showed that the compound effectively scavenged free radicals, indicating its potential as an antioxidant.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Cytotoxicity Studies
Cytotoxicity studies conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. The results are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT116 | 25 |
These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Scavenging Free Radicals : Its ability to scavenge free radicals contributes to its antioxidant properties, protecting cells from oxidative stress.
Study on Antimicrobial Effects
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial effects of various derivatives of phenyl ethanones, including this compound. The study concluded that the heptyloxy substitution significantly enhanced antimicrobial efficacy compared to other alkoxy derivatives .
Cytotoxicity Assessment in Cancer Research
Another study focused on evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
